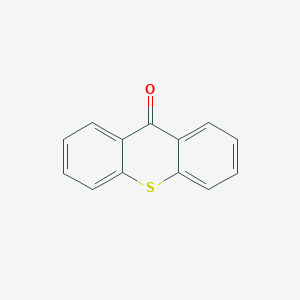

Thioxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHRIQCWCFGUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060082 | |

| Record name | Thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thioxanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000135 [mmHg] | |

| Record name | Thioxanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-22-8 | |

| Record name | Thioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Thioxanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOK1SAC304 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Photochemistry of Thioxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioxanthone (TX), a heterocyclic ketone, stands as a cornerstone in the field of photochemistry and photobiology. Its unique photophysical properties, characterized by efficient intersystem crossing to a long-lived triplet state, have established it as a versatile photosensitizer in a myriad of applications, including photopolymerization, organic synthesis, and photodynamic therapy.[1][2][3] This technical guide provides an in-depth exploration of the fundamental photochemical properties of this compound, offering a valuable resource for researchers and professionals leveraging its photoreactivity.

Photophysical Properties: A Quantitative Overview

The photochemical behavior of this compound is dictated by the interplay of its electronic excited states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can undergo several deactivation pathways, including fluorescence, internal conversion, and, most importantly, intersystem crossing (ISC) to the triplet state (T₁). The efficiency of these processes is highly dependent on the solvent environment.[4][5]

The key photophysical parameters of this compound are summarized in the tables below, providing a comparative view of its behavior in different solvents.

Table 1: Absorption and Emission Properties of this compound

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_fl (nm) | Φ_f |

| Cyclohexane | 377 | - | - | 3 x 10⁻⁵ |

| Acetonitrile | - | - | 415 | 0.013 |

| 2,2,2-Trifluoroethanol | - | - | - | 0.46 |

| Toluene | - | - | - | - |

| Benzene | - | - | - | - |

| Methanol | - | - | - | - |

λ_abs: Wavelength of maximum absorption; ε: Molar extinction coefficient; λ_fl: Wavelength of maximum fluorescence; Φ_f: Fluorescence quantum yield. Data compiled from various sources.[4][6]

Table 2: Triplet State Properties of this compound

| Solvent | Φ_isc | τ_T (μs) | E_T (kcal/mol) | λ_T-T (nm) |

| Cyclohexane | 0.95 ± 0.05 | 64 | ~65.5 | 625 |

| Benzene | 0.84 | - | - | - |

| Acetonitrile | 0.66 | - | - | 640 |

| Chloroform | - | 2 | - | 640 |

| 2-Propanol | - | - | - | 410 (ketyl radical), 620 |

Φ_isc: Intersystem crossing quantum yield; τ_T: Triplet state lifetime; E_T: Triplet state energy; λ_T-T: Wavelength of maximum triplet-triplet absorption. Data compiled from various sources.[4][6][7][8][9][10]

Dynamics of Excited States: A Journey Through Ultrafast Processes

The population of the highly reactive triplet state in this compound is a result of a cascade of ultrafast events occurring on the femtosecond to picosecond timescale.[4][11] Upon excitation to the initially populated ¹ππ* state, this compound in apolar solvents undergoes a rapid internal conversion to a lower-lying ¹nπ* state within approximately 400 femtoseconds.[4] This is followed by a very efficient intersystem crossing from the ¹nπ* state to the triplet manifold, specifically the ³ππ* state, occurring in about 4 picoseconds.[4] This El-Sayed allowed transition is a key factor in the high triplet quantum yield of this compound.[4]

The following diagram illustrates the key steps in the photochemical activation of this compound.

Caption: A simplified schematic of the excited state dynamics of this compound in apolar solvents.

Jablonski Diagram of this compound

A Jablonski diagram provides a comprehensive visualization of the electronic states and the transitions between them. For this compound, this diagram highlights the efficient population of the triplet state via intersystem crossing, which is the cornerstone of its photochemical activity.[12][13][14][15]

Caption: A qualitative Jablonski diagram illustrating the key photophysical processes of this compound.

Experimental Protocols for Characterization

Accurate characterization of the photochemical properties of this compound is crucial for its effective application. Below are outlines of the key experimental methodologies.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Use a dual-beam UV-Visible spectrophotometer, with the pure solvent as a reference.

-

Record the absorbance of each solution over a wavelength range of approximately 200-500 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Plot absorbance at λ_abs versus concentration. According to the Beer-Lambert law, the slope of the resulting linear fit corresponds to the molar extinction coefficient (ε).[16]

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence spectrum and fluorescence quantum yield (Φ_f) of this compound.

Methodology:

-

Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Use a spectrofluorometer to record the emission spectrum by exciting the sample at its λ_abs.

-

To determine the fluorescence quantum yield, a standard with a known Φ_f (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is used.

-

The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]

Nanosecond Transient Absorption Spectroscopy

Objective: To observe and characterize the triplet excited state of this compound.

Methodology:

-

A solution of this compound is placed in a cuvette and deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

-

The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm).

-

A second, broadband probe light is passed through the sample at a right angle to the excitation pulse.

-

The change in absorbance of the probe light is measured as a function of time and wavelength using a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera).

-

The transient absorption spectrum reveals the absorption of the triplet state (T-T absorption), and the decay of this signal provides the triplet lifetime (τ_T).[10][18][19]

Photosensitization Mechanisms

The utility of this compound as a photosensitizer stems from the reactivity of its triplet state. It can initiate chemical reactions through two primary mechanisms: energy transfer and electron transfer.[7]

Energy Transfer

In this mechanism, the excited triplet this compound transfers its energy to another molecule (the acceptor), promoting the acceptor to its triplet state while the this compound returns to its ground state. This process is particularly efficient if the triplet energy of the this compound is higher than that of the acceptor.[7][20]

Caption: this compound-sensitized energy transfer to an acceptor molecule.

Electron Transfer

The triplet this compound can also act as a photooxidant or photoreductant. It can accept an electron from a donor molecule, forming the this compound radical anion, or donate an electron to an acceptor molecule, forming the this compound radical cation. These radical ions can then initiate further chemical reactions.[7][21]

Caption: this compound acting as a photosensitizer via electron transfer.

Conclusion

This compound's robust photochemical properties, particularly its high triplet quantum yield and long-lived triplet state, make it an invaluable tool in various scientific and industrial domains. A thorough understanding of its fundamental photophysical parameters and excited-state dynamics is paramount for the rational design and optimization of photochemical processes. This guide provides a foundational understanding and practical methodologies for researchers to harness the full potential of this compound in their applications.

References

- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06849E [pubs.rsc.org]

- 5. Ultrafast decay of the excited singlet states of this compound by internal conversion and intersystem crossing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. books.rsc.org [books.rsc.org]

- 21. researchgate.net [researchgate.net]

The Dawn of a New Era in Photopolymerization: A Technical Guide to Novel Thioxanthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The field of photopolymerization is on the cusp of a significant transformation, driven by the development of novel photoinitiators that offer enhanced efficiency, broader spectral sensitivity, and greater versatility. Among these, thioxanthone derivatives have emerged as a particularly promising class of compounds. Their inherent photochemical properties, coupled with the potential for tailored structural modifications, make them ideal candidates for a wide range of applications, from advanced manufacturing and 3D printing to the fabrication of biomedical devices. This in-depth technical guide explores the synthesis, characterization, and application of these cutting-edge photoinitiators, providing researchers and professionals with the foundational knowledge to harness their full potential.

Introduction to this compound-Based Photoinitiators

This compound (TX) and its derivatives are predominantly classified as Type II photoinitiators.[1][2] Upon absorption of light, typically in the near-UV and visible regions, the this compound molecule transitions to an excited triplet state.[3] This excited state can then interact with a co-initiator, such as an amine, through a process of hydrogen or electron transfer to generate the free radicals necessary to initiate polymerization.[4][5] The efficiency of this process is intrinsically linked to the molecular structure of the this compound derivative and the nature of the co-initiator.

Recent research has focused on the synthesis of novel this compound derivatives with modified chromophores to enhance their absorption characteristics, particularly for use with modern LED light sources which have narrow emission bands.[6][7] Modifications include the introduction of electron-donating groups like diphenylamine (B1679370) and carbazole, which can red-shift the absorption spectra and increase the molar extinction coefficients, leading to more efficient light absorption.[4][8] Furthermore, the development of one-component (Type I) this compound photoinitiators, which can generate radicals unimolecularly, is a significant area of advancement, offering simplified formulations and improved reaction kinetics.[7][9][10]

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves the modification of the core this compound structure to introduce new functional groups that enhance its photochemical properties. A common strategy is the condensation reaction between thiosalicylic acid and a substituted aromatic hydrocarbon in a strong acid medium.[11][12] More advanced synthetic methodologies, such as Buchwald-Hartwig, Sonogashira, and Heck reactions, have also been employed to create derivatives with extended π-conjugation and tailored electronic properties.[5]

A recent approach involves a visible-light-promoted, transition-metal-free photoredox catalysis strategy for synthesizing this compound derivatives. This method offers high regioselectivity and reactivity under mild conditions, avoiding the use of toxic transition metals.[1]

Photochemical Properties and Performance Data

The performance of a photoinitiator is critically dependent on its photophysical and photochemical properties. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which determine the efficiency of light absorption. The following tables summarize the photophysical and photopolymerization data for a selection of recently developed this compound derivatives.

| Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Solvent | Reference |

| Thioxanthrone–N-methylindole (TX-N-I) | 397 | 3240 | - | [11] |

| Thioxanthrone–indole (TX-I) | 395 | 1920 | - | [11] |

| 2,4-diethyl-thioxanthen-9-one derivatives | 350-450 | High | Acetonitrile | [4] |

Table 1: Photophysical Properties of Novel this compound Derivatives. This table highlights the absorption characteristics of newly synthesized this compound derivatives, indicating their suitability for use with visible light sources.

| Monomer | Photoinitiating System | Light Source | Final Conversion (%) | Reference |

| Trimethylolpropane triacrylate (TMPTA) | 2,4-diethyl-thioxanthen-9-one derivatives (0.2% w/w) + IOD (1% w/w) | LED@405 nm | ~60 | [4] |

| Trimethylolpropane triacrylate (TMPTA) | 2,4-diethyl-thioxanthen-9-one derivatives (0.2% w/w) + TAS (2% w/w) | LED@405 nm | ~55 | [4] |

| 1,6-hexanedioldiacrylate (HDDA) | PI-2 (amino-thioxanthone) | Xenon lamp | 92 (with DMA), 52 (without DMA) | [13] |

| Trimethylolpropane triacrylate (TMPTA) | PI-2/MDEA | Xenon lamp | 62 | [13] |

Table 2: Photopolymerization Performance of Novel this compound Derivatives. This table summarizes the efficiency of different this compound-based photoinitiating systems in the polymerization of common acrylate (B77674) monomers.

Experimental Protocols

General Synthesis of this compound Derivatives via Condensation

This protocol describes a general method for synthesizing this compound derivatives through a condensation reaction.[11][12]

-

Reactant Preparation: Dissolve thiosalicylic acid and the desired heterocyclic aromatic hydrocarbon in a suitable solvent.

-

Reaction: Add concentrated sulfuric acid to the solution and heat the mixture under reflux for a specified period.

-

Work-up: After cooling, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with water, and then purify it by recrystallization or column chromatography.

-

Characterization: Characterize the final product using techniques such as 1H NMR, FTIR, UV-Vis spectrophotometry, and elemental analysis.[11]

Monitoring Photopolymerization Kinetics using Real-Time FTIR

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's functional groups.[4]

-

Sample Preparation: Prepare a photopolymerizable formulation containing the monomer (e.g., TMPTA), the novel this compound photoinitiator, and any co-initiators (e.g., iodonium (B1229267) salt, amine).

-

FTIR Setup: Place a drop of the formulation between two polypropylene (B1209903) films in a horizontal transmission setup of the FTIR spectrometer.

-

Irradiation: Irradiate the sample with a light source (e.g., LED@405 nm) positioned above the sample.

-

Data Acquisition: Continuously collect FTIR spectra during the irradiation period.

-

Analysis: Monitor the decrease in the area of the characteristic absorption peak of the monomer's reactive group (e.g., the acrylate double bond at ~1635 cm-1). The conversion of the functional group can be calculated using the formula: Conversion (%) = [1 - (At / A0)] × 100%, where A0 and At are the initial peak area and the peak area at time t, respectively.[4]

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of photoinitiation is crucial for designing more efficient systems. The following diagrams illustrate the key pathways and experimental workflows involved in the study of this compound derivatives.

Caption: Type II photoinitiation mechanism of this compound.

Caption: General workflow for synthesizing this compound derivatives.

Caption: Thioxanthones in both free-radical and cationic photopolymerization.

Applications and Future Outlook

The development of novel this compound derivatives is paving the way for significant advancements in various fields. In the realm of 3D printing and additive manufacturing, these photoinitiators enable the use of visible light sources, leading to safer and more energy-efficient processes.[4][14] The ability to precisely control polymerization in three dimensions is also being explored for nanolithographic printing.[15][16]

For drug development and biomedical applications, water-soluble this compound derivatives are of particular interest.[17][18][19][20] These compounds can be used to fabricate hydrogels for tissue engineering, drug delivery systems, and biosensors. The biocompatibility of the resulting polymers is a key consideration in this area.

The future of this compound-based photoinitiators lies in the continued development of derivatives with even greater efficiency, lower toxicity, and tailored properties for specific applications. The exploration of multi-functional initiators that can also impart desired properties to the final polymer, such as hydrophobicity or thermal stability, is a promising avenue of research.[21] As our understanding of the structure-property relationships in these fascinating molecules deepens, so too will their impact on science and technology.

References

- 1. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]

- 2. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of novel one-component photoinitiators based on this compound derivatives | springerprofessional.de [springerprofessional.de]

- 12. researchgate.net [researchgate.net]

- 13. Developing this compound based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of this compound-based photoinitiators for two-photon controllable nanolithographic printing [morressier.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. www2.ictp.csic.es [www2.ictp.csic.es]

- 18. US4459416A - Water soluble thioxantone photoinitiators - Google Patents [patents.google.com]

- 19. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Core of Reactivity: An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Thioxanthone Compounds

For Researchers, Scientists, and Drug Development Professionals

Thioxanthone and its derivatives have emerged as a versatile class of organic compounds with significant applications ranging from industrial photopolymerization to advanced drug development.[1][2] Their utility is fundamentally rooted in their unique photophysical and electrochemical characteristics. This technical guide provides a comprehensive overview of these properties, detailing experimental protocols for their characterization and exploring their implications in biological systems, particularly in the context of anticancer research.

Photophysical Properties of this compound Derivatives

The interaction of this compound compounds with light is central to their function as photosensitizers and photoinitiators. Key photophysical parameters include their absorption and emission maxima (λ_max_), molar extinction coefficients (ε), and fluorescence quantum yields (Φ_f_). These parameters are crucial for determining the efficiency of light absorption and subsequent energy transfer processes.

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected this compound derivatives, offering a comparative view of their spectral characteristics.

| Compound | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_f_ | Solvent | Reference |

| This compound (TX) | 365, 379 | 5700, 6200 | 410, 432 | 0.02 | Acetonitrile | [3] |

| 2,4-Diethylthis compound (DETX) | 382 | 6300 | 405 | - | Acetonitrile | [3] |

| 7-Carbazol-9-yl-2,4-diethyl-thioxanthen-9-one | 398 | 25000 | 425 | - | Acetonitrile | [3] |

| 2-(Phenoxazin-10-yl)-9H-thioxanthen-9-one | 408 | - | 563 | 0.50 | THF | [4][5] |

| 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one | 388 | - | 506 | 0.07 | THF | [4][5] |

Electrochemical Properties of this compound Derivatives

The electrochemical behavior of this compound compounds, particularly their oxidation and reduction potentials, governs their ability to participate in electron transfer reactions. These properties are critical for their application as photoredox catalysts and are often investigated using cyclic voltammetry.

Quantitative Electrochemical Data

The redox potentials of various this compound derivatives are presented in the table below, providing insight into their electron-donating and -accepting capabilities.

| Compound | E_ox_ (V vs. Ag/AgCl) | E_red_ (V vs. Ag/AgCl) | Solvent | Reference |

| This compound (TX) | 1.765 | - | Acetonitrile | [6] |

| 2,4-Diethylthis compound (DETX) | 1.675 | - | Acetonitrile | [6] |

| 2-(Phenoxazin-10-yl)-9H-thioxanthen-9-one | 0.69 | -1.51 | - | [4][5] |

| 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one | 1.15 | -1.53 | - | [4][5] |

| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one | 1.063 | - | Acetonitrile | [3] |

Experimental Protocols

Accurate characterization of the photophysical and electrochemical properties of this compound compounds relies on standardized experimental procedures.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectra and molar extinction coefficients of compounds in solution.[7][8][9]

Protocol:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile, THF) of known concentration. Prepare a series of dilutions from the stock solution.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Sample Measurement: Record the absorbance spectra of the diluted solutions over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max_). According to the Beer-Lambert Law, plot absorbance at λ_max_ versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit.[7]

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emission properties of a compound. The fluorescence quantum yield (Φ_f_) quantifies the efficiency of the fluorescence process.[10][11]

Protocol:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region.

-

Spectrum Acquisition: Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Quantum Yield Calculation: The quantum yield of the sample is calculated using the following comparative method equation:

Φ_f(sample)_ = Φ_f(standard)_ * [ (Integrated Fluorescence Intensity_sample_) / (Integrated Fluorescence Intensity_standard_) ] * [ (Absorbance_standard_) / (Absorbance_sample_) ] * [ (Refractive Index_sample solvent_)^2 / (Refractive Index_standard solvent_)^2 ]

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a substance.[12][13]

Protocol:

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).[12]

-

Analyte Solution Preparation: Dissolve the this compound derivative in the electrolyte solution at a typical concentration of 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

-

Measurement: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon). Scan the potential between set limits and record the resulting current.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the resulting cyclic voltammogram.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The characterization of this compound derivatives for photophysical and electrochemical properties follows a structured workflow.

Caption: General workflow for the characterization of this compound compounds.

The evaluation of a potential photosensitizer for photodynamic therapy involves a more detailed workflow.

Caption: Workflow for evaluating a this compound-based photosensitizer.

Signaling Pathways in Drug Development

This compound derivatives have shown promise as anticancer agents, in part through their ability to act as photosensitizers in photodynamic therapy (PDT) and by modulating key cellular signaling pathways.

In PDT, a photosensitizer, such as a this compound derivative, is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a type II photochemical reaction. Singlet oxygen is a potent cytotoxic agent that can induce apoptosis and necrosis in cancer cells.

Caption: Type II mechanism of photodynamic therapy with a this compound photosensitizer.

Beyond their role in PDT, certain this compound derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways regulate cell growth, proliferation, and survival.

The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[14]

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition by this compound derivatives.

The PI3K/Akt/mTOR pathway is another crucial regulator of cell metabolism, growth, and proliferation. Some xanthone (B1684191) derivatives, the structural cousins of thioxanthones, have been shown to inhibit this pathway, suggesting a potential mechanism of action for this compound-based anticancer agents.[15]

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by this compound derivatives.

Conclusion

The photophysical and electrochemical properties of this compound compounds are the bedrock of their diverse applications. A thorough understanding and precise characterization of these properties are paramount for the rational design of new derivatives with tailored functionalities, whether for creating more efficient photoinitiators for 3D printing or for developing novel and targeted anticancer therapies. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the exploration and application of this remarkable class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uni-due.de [uni-due.de]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Thioxanthone: A Metal-Free Organic Photocatalyst for Advanced Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient pathways to construct complex molecules. While transition metal complexes have historically dominated this area, the development of metal-free organic photocatalysts is a rapidly growing field of interest due to their lower cost, reduced toxicity, and unique reactivity. Among these, thioxanthone and its derivatives have carved out a significant niche as highly effective triplet sensitizers, capable of mediating a wide range of synthetic transformations. This technical guide provides a comprehensive overview of this compound's role as a metal-free organic photocatalyst, detailing its core principles, applications, and the experimental protocols to empower researchers in harnessing its synthetic potential.

Core Principles of this compound Photocatalysis

This compound's efficacy as a photocatalyst stems from its favorable photophysical properties. Upon absorption of light, typically in the UV-A or violet-blue region of the spectrum, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule rapidly transitions to its lower-energy, but longer-lived, triplet state (T₁).[1][2] It is from this triplet state that this compound engages in the primary catalytic cycles.

This compound can initiate chemical reactions through three main mechanisms:

-

Energy Transfer (EnT): The excited triplet this compound can transfer its energy to a substrate molecule, promoting the substrate to its own triplet state, which can then undergo subsequent reactions such as cycloadditions or isomerizations.[2][3] This process is particularly efficient due to this compound's high triplet energy.[1]

-

Single Electron Transfer (SET): The excited this compound can act as either an oxidant or a reductant. In the oxidative quenching cycle, it accepts an electron from a substrate, generating a radical cation. In the reductive quenching cycle, it donates an electron to a substrate, forming a radical anion.[4]

-

Hydrogen Atom Transfer (HAT): The triplet excited state of this compound can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical, which can then participate in further reactions.[4]

The operative mechanism is often dependent on the specific this compound derivative, the substrates involved, and the reaction conditions.

Applications in Organic Synthesis

The versatility of this compound as a photocatalyst has been demonstrated in a variety of synthetic transformations, proving invaluable for the construction of challenging molecular architectures.

Polymerization Reactions

This compound and its derivatives are widely used as photoinitiators for both free-radical and cationic polymerizations.[5] They can act as Type II photoinitiators, where the excited this compound interacts with a co-initiator (e.g., an amine) via electron transfer to generate the initiating radicals.[5] This has significant applications in coatings, 3D printing, and dental materials.[5]

Cycloaddition Reactions

This compound is an excellent catalyst for [2+2] photocycloaddition reactions, providing access to cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals.[2] The reaction typically proceeds via an energy transfer mechanism, where the excited this compound sensitizes the alkene substrate to its triplet state, which then undergoes the cycloaddition.[2] Chiral this compound derivatives have been developed to achieve enantioselective [2+2] cycloadditions.[6]

Oxidation Reactions

This compound can be employed in photocatalytic oxidation reactions. For instance, it can catalyze the oxidation of 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to their corresponding xanthones, thioxanthones, and acridones using molecular oxygen as the oxidant under visible light irradiation.[7][8]

C-H Functionalization

Recent advancements have shown the potential of this compound in C-H functionalization reactions, a highly sought-after transformation in organic synthesis. These reactions allow for the direct conversion of ubiquitous C-H bonds into more complex functionalities, streamlining synthetic routes.

Quantitative Data Summary

The performance of this compound-based photocatalytic systems can be evaluated by various metrics, including reaction yield, turnover number (TON), and quantum yield (Φ). Below is a summary of representative quantitative data from the literature.

| Application | Photocatalyst | Substrate | Product | Yield (%) | Light Source | Reference |

| Synthesis of Thioxanthones | Phenanthraquinone | 2-((3-Formylphenyl)thio)benzaldehyde | 1-Formyl-9H-thioxanthen-9-one | 76 | Visible Light | [9] |

| Oxidation | Riboflavin (B1680620) tetraacetate | 9H-Xanthene | Xanthone | 99 | Blue LEDs | [7][8] |

| Oxidation | Riboflavin tetraacetate | 9H-Thioxanthene | This compound | 99 | Blue LEDs | [7][8] |

| [2+2] Cycloaddition | This compound (20 mol%) | N-aryl maleimide (B117702) + alkene | Cyclobutane derivative | - | Blue LED (440 nm) | [1] |

| Polymerization | Diethylthis compound derivatives | Trimethylolpropane triacrylate (TMPTA) | Polymer | ~50 (conversion) | LED (405 or 420 nm) | [5] |

Table 1: Representative Yields for this compound-Photocatalyzed Reactions.

| Photocatalyst | Solvent | Triplet Quantum Yield (ΦT) | Reference |

| This compound | Hexane | 0.85 | [10] |

| This compound | Benzene | 0.84 | [10] |

| This compound | Acetonitrile (B52724) | 0.66 | [10] |

| This compound | Methanol | 0.56 | [10] |

| This compound-Siloxane (TXS) | - | 0.57 | [11] |

Table 2: Triplet Quantum Yields of this compound in Various Solvents.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of photocatalytic reactions. Below are representative protocols for key transformations catalyzed by this compound.

General Procedure for Photocatalytic Oxidation of 9H-Xanthenes

This protocol is adapted from the synthesis of xanthones using a metal-free photocatalyst.[7][8]

Materials:

-

9H-Xanthene derivative (0.2 mmol)

-

Riboflavin tetraacetate (photocatalyst, 0.01 mmol, 5.4 mg)

-

Acetonitrile (0.4 mL)

-

Oxygen (balloon)

-

Blue LEDs

Procedure:

-

A mixture of the 9H-xanthene derivative (0.2 mmol) and riboflavin tetraacetate (0.01 mmol) is dissolved in acetonitrile (0.4 mL) in a suitable reaction vessel.

-

The solution is bubbled with oxygen for 2 minutes.

-

The flask is sealed and stirred at room temperature under an oxygen atmosphere (maintained by a balloon).

-

The reaction mixture is irradiated with blue LEDs for the specified reaction time (typically several hours).

-

Upon completion, water (2 mL) is added, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography.

Protocol for Photochemical [2+2] Cycloaddition

This protocol is a general method for the this compound-catalyzed [2+2] cycloaddition of an N-alkyl maleimide with an alkene.[1]

Materials:

-

N-aryl maleimide (1.0 equiv)

-

Alkene (1.2 equiv)

-

This compound (20 mol %, 0.04 mmol, 9 mg)

-

Dichloromethane (B109758) (CH₂Cl₂, 2.0 mL)

-

Glass vial with a rubber septum

-

Argon source

-

Blue LED lamp (e.g., 440 nm)

-

Magnetic stirrer

Procedure:

-

To a glass vial, add the N-aryl maleimide, the alkene, and this compound.

-

Add dichloromethane to the vial.

-

Seal the vial with a rubber septum and purge with argon for 10-15 minutes.

-

Place the vial on a magnetic stirrer and irradiate with a blue LED lamp at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Experimental Setup for Photocatalytic Degradation of Organic Dyes

This protocol describes a typical setup for evaluating the photocatalytic activity of a this compound-functionalized material for dye degradation.[12]

Materials:

-

This compound-functionalized photocatalyst (e.g., nanoTiO₂ composite, 100 mg)

-

Organic dye solution (e.g., Rhodamine B, 0.1 mmol in 100 mL of an aqueous solution)

-

300W Xe lamp

-

Quartz glass photoreactor (50 mL)

-

Circulating water system

-

Magnetic stirrer

Procedure:

-

The photocatalyst (100 mg) is dispersed in the organic dye solution (100 mL) in the photoreactor.

-

The mixture is stirred in the dark for 30 minutes to establish an adsorption-desorption equilibrium.

-

The photoreactor is placed in a position to be irradiated by the 300W Xe lamp. A circulating water system is used to maintain a constant temperature.

-

The mixture is continuously stirred and irradiated.

-

Aliquots of the solution are taken at regular intervals and analyzed by UV-Vis spectroscopy to monitor the degradation of the dye.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and designing new catalytic systems. The following diagrams, rendered in DOT language, illustrate the core signaling pathways in this compound photocatalysis.

Caption: Energy Transfer (EnT) mechanism in this compound photocatalysis.

Caption: Single Electron Transfer (SET) mechanisms: oxidative and reductive quenching cycles.

Caption: Hydrogen Atom Transfer (HAT) mechanism in this compound photocatalysis.

Conclusion and Future Outlook

This compound and its derivatives have proven to be robust and versatile metal-free organic photocatalysts for a wide array of synthetic transformations. Their accessibility, low toxicity, and tunable photophysical properties make them an attractive alternative to traditional transition-metal-based systems. The ability to operate through multiple mechanistic pathways—energy transfer, single electron transfer, and hydrogen atom transfer—provides a broad synthetic toolbox for chemists.

Future research in this area will likely focus on the development of novel this compound-based catalysts with tailored properties, such as enhanced visible-light absorption, improved quantum yields, and greater stability. The design of chiral this compound catalysts for asymmetric synthesis will continue to be a major area of exploration. Furthermore, the immobilization of this compound catalysts on solid supports could lead to more sustainable and recyclable catalytic systems, further enhancing their green credentials. For professionals in drug development, the application of this compound photocatalysis offers new avenues for the efficient and scalable synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. As our understanding of the underlying photochemical principles deepens, the scope of this compound-mediated reactions is set to expand, solidifying its place as a cornerstone of modern synthetic organic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Triplet State of Thioxanthone Photosensitizers: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Thioxanthone (TX) and its derivatives represent a pivotal class of photosensitizers, harnessing the power of light to drive a multitude of chemical and biological processes. Their efficacy is intrinsically linked to the unique characteristics of their triplet excited state, a long-lived, high-energy species that orchestrates a diverse range of photochemical reactions. This technical guide provides an in-depth exploration of the core triplet state properties of this compound photosensitizers, offering a comprehensive resource for researchers in photochemistry, materials science, and drug development.

Core Photophysical Properties of the this compound Triplet State

Upon absorption of light, this compound undergoes efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet state (T₁).[1][2] This transition is remarkably fast, occurring on the picosecond timescale, and is a key determinant of their high photosensitizing efficiency.[2] The triplet state of this compound is characterized by its high energy, relatively long lifetime, and distinct spectroscopic signature.[1]

The triplet state energy (ET) of the parent this compound is approximately 65.5 kcal mol⁻¹[3], making it capable of sensitizing the formation of singlet oxygen, which requires about 23 kcal mol⁻¹[1]. This high triplet energy also allows for efficient energy transfer to a wide range of substrates in various photochemical applications.[1]

Quantitative Triplet State Parameters

The photophysical properties of this compound and its derivatives are significantly influenced by their molecular structure and the surrounding solvent environment. The following tables summarize key quantitative data for various this compound photosensitizers.

Table 1: Triplet State Properties of this compound in Various Solvents

| Solvent | Triplet-Triplet Absorption λmax (nm) | Triplet Lifetime (τT) (µs) |

| Carbon Tetrachloride | 640 | - |

| Toluene | - | 250 |

| Acetonitrile | 580-640 | - |

| Methanol | 583 | - |

| 2-Propanol | - | 10,500 |

Data sourced from multiple studies, variations in experimental conditions may exist.[4][5]

Table 2: Triplet State Properties of Substituted Thioxanthones in Acetonitrile

| This compound Derivative | Triplet-Triplet Absorption λmax (nm) | Triplet Lifetime (τT) (µs) | Triplet Quantum Yield (ΦT) |

| This compound (TX) | 625 | ~30 | 0.66[6] |

| 2-Methoxythis compound (MeOTX) | 310, 620 | 5.3 | - |

| 2-Benzyloxythis compound (BzOTX) | 310, 620 | 5.3 | - |

| 2-(n-Propoxy)this compound (PrOTX) | 310, 620 | 3.9 | - |

| 2-Chlorothis compound | 310, 630 | - | - |

| This compound-siloxane (TXS) | 640 | 2 | 0.57[7] |

Data compiled from various sources.[4][7][8]

Experimental Determination of Triplet State Characteristics

The elucidation of triplet state properties relies on a suite of specialized spectroscopic techniques. The following sections detail the methodologies for key experiments.

Laser Flash Photolysis (LFP)

Laser flash photolysis is the primary technique for directly observing and characterizing triplet excited states.

Experimental Protocol:

-

Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent at a concentration typically in the range of 10⁻⁵ M. To study the intrinsic triplet state lifetime, the solutions are deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, a known triplet quencher.[9]

-

Excitation: The sample is excited with a short laser pulse, typically from a Nd:YAG laser, using the third harmonic at 355 nm.[4][5] This wavelength is strongly absorbed by most this compound derivatives, leading to the population of the excited singlet state.

-

Transient Absorption Measurement: A monitoring light beam from a separate lamp (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser beam. The changes in the intensity of the monitoring light are recorded by a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope. The difference in absorbance before and after the laser flash generates the transient absorption spectrum.

-

Data Analysis: The transient absorption spectrum reveals the absorption bands of the triplet state (T-T absorption).[10] The decay of the triplet-triplet absorption signal over time is monitored at a specific wavelength (λmax) to determine the triplet lifetime (τT). The decay kinetics can be fitted to a first-order or mixed first- and second-order rate law.[4]

Phosphorescence Spectroscopy

Phosphorescence spectroscopy provides information about the energy of the triplet state.

Experimental Protocol:

-

Sample Preparation: The this compound derivative is dissolved in a solvent that forms a rigid glass at low temperatures, such as ethanol (B145695) or a mixture of alkanes.[11] The sample is placed in a quartz tube and inserted into a Dewar filled with liquid nitrogen (77 K).

-

Excitation: The sample is excited with a light source, typically a xenon lamp, at a wavelength corresponding to an absorption band of the this compound.

-

Emission Detection: The emitted light is collected at a 90° angle to the excitation beam and passed through a monochromator to resolve the spectrum. A key feature of phosphorescence measurements is the use of a time delay between excitation and detection, often achieved with a rotating shutter (phosphoroscope), to separate the long-lived phosphorescence from the short-lived fluorescence.

-

Data Analysis: The phosphorescence spectrum is recorded. The highest energy (shortest wavelength) peak in the spectrum corresponds to the 0-0 transition from the lowest vibrational level of the triplet state to the lowest vibrational level of the ground state, providing a direct measure of the triplet state energy (ET).[12][13]

Mechanistic Insights from the Triplet State

The triplet state of this compound is the cornerstone of its function as a photosensitizer in various applications.

Photodynamic Therapy (PDT)

In photodynamic therapy, this compound derivatives act as photosensitizers that, upon light activation, generate reactive oxygen species (ROS) to induce cell death in cancerous tissues.[14][15] The primary mechanism involves energy transfer from the this compound triplet state to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This process, known as a Type II photochemical reaction, produces highly reactive singlet oxygen (¹O₂).[1][14]

Caption: Mechanism of Type II Photodynamic Therapy sensitized by this compound.

Photoinitiated Polymerization

Thioxanthones are widely used as photoinitiators for free radical polymerization, particularly in UV curing applications.[7][16] In a typical Type II photoinitiation system, the excited triplet state of the this compound abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate initiating radicals.[17]

Caption: Type II Photoinitiation of Polymerization by a this compound/Amine system.

Conclusion

The triplet state of this compound photosensitizers is a versatile and powerful tool in the hands of chemists and biologists. A thorough understanding of its fundamental characteristics, including energy, lifetime, and reactivity, is crucial for the rational design of new photosensitizers with tailored properties for specific applications. The experimental techniques and mechanistic frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the rich photochemistry of this important class of molecules.

References

- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 2. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploring this compound Derivatives as Singlet Oxygen Photosensitizers for Photodynamic Therapy at the Near-IR Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers [mdpi.com]

Solubility and Stability of Thioxanthone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of thioxanthone in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and effectively utilizing this compound in their work. This document summarizes key solubility data, details its stability under photochemical conditions, and outlines relevant experimental protocols.

Solubility of this compound

Qualitative Solubility of this compound

This compound exhibits a range of solubilities in common organic solvents. It is generally soluble in non-polar and some polar aprotic solvents, while its solubility is limited in highly polar and non-polar aliphatic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Solubility | Reference |

| Acids | Acetic Acid | Soluble | [1] |

| Concentrated Sulfuric Acid | Soluble | ||

| Aromatic Hydrocarbons | Benzene | Soluble | [1] |

| Chlorinated Solvents | Chloroform | Soluble | [1] |

| Sulfur-containing Solvents | Carbon Disulfide | Soluble | [1] |

| Alcohols | Ethanol | Sparingly Soluble | [1] |

| Ethers | Petroleum Ether | Insoluble | [1] |

| Aqueous | Water | Insoluble | [1][2] |

This table provides a general overview. "Soluble" and "insoluble" are relative terms and do not represent specific quantitative values.

Quantitative Solubility of 2-Isopropylthis compound (B132848)

Quantitative solubility data is available for 2-isopropylthis compound (ITX), a widely used photoinitiator derivative of this compound. The data, presented as mole fraction (x₁) at various temperatures, offers valuable insight into the solubility behavior of the this compound core structure in different classes of organic solvents.[3]

Table 2: Mole Fraction Solubility (x₁) of 2-Isopropylthis compound in Various Organic Solvents at Different Temperatures (K) [3]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | 1,4-Dioxane | 1,2-Dichloroethane |

| 299.15 | 0.0028 | 0.0053 | 0.1032 | 0.0765 | 0.1251 | 0.0899 | 0.1345 |

| 304.15 | 0.0036 | 0.0068 | 0.1215 | 0.0913 | 0.1453 | 0.1057 | 0.1568 |

| 309.15 | 0.0046 | 0.0086 | 0.1423 | 0.1082 | 0.1682 | 0.1241 | 0.1821 |

| 314.15 | 0.0058 | 0.0109 | 0.1661 | 0.1276 | 0.1941 | 0.1453 | 0.2109 |

| 319.85 | 0.0073 | 0.0137 | 0.1935 | 0.1501 | 0.2235 | 0.1698 | 0.2438 |

| 324.85 | 0.0092 | 0.0171 | 0.2251 | 0.1762 | 0.2569 | 0.1981 | 0.2815 |

| 329.85 | 0.0115 | 0.0213 | 0.2616 | 0.2065 | 0.2949 | 0.2309 | 0.3247 |

Data extracted from the Journal of Chemical & Engineering Data 2015, 60 (3), 941-946.[3]

Stability of this compound

The stability of this compound is highly dependent on the conditions, particularly exposure to light. While thermally stable, it is photochemically reactive.

Thermal Stability

This compound is a crystalline solid with a high melting point of 210-213 °C and a boiling point of 371-373 °C, indicating good thermal stability.[4] It is generally stable under standard laboratory conditions when protected from light.

Photochemical Stability and Degradation Pathway

This compound is a well-known photosensitizer and its stability is significantly compromised upon exposure to UV light. The mechanism of its photochemical reactions has been extensively studied.[5][6]

Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S₁). This singlet state has a very short lifetime and efficiently undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁).[7] The triplet state is the primary photoactive species and can undergo several reactions, leading to the degradation of the molecule.

In the presence of hydrogen-donating solvents (e.g., alcohols, alkanes), the triplet this compound can abstract a hydrogen atom, resulting in the formation of a this compound ketyl radical and a solvent-derived radical.[5][8] In the presence of electron donors, an electron transfer can occur, leading to the formation of a this compound radical anion.[5] These radical species are highly reactive and can participate in subsequent reactions.

Experimental Protocols

Accurate determination of solubility and stability is crucial for the effective use of this compound. This section outlines the standard experimental methodologies.

Solubility Determination

Two common methods for determining the solubility of a solid in a liquid are the gravimetric method and the synthetic (polythermal) method.

This is a classical and straightforward method for determining equilibrium solubility.

Workflow for Gravimetric Solubility Determination

The synthetic method, also known as the polythermal method, involves observing the dissolution temperature of a known composition of solute and solvent.

Workflow for Synthetic Solubility Determination

Photochemical Stability Assessment: Laser Flash Photolysis

Laser flash photolysis (LFP) is a powerful technique to study the properties and reactions of transient species, such as the triplet excited state of this compound and the resulting radicals.

Experimental Workflow for Laser Flash Photolysis

References

- 1. This compound [chemister.ru]

- 2. This compound | 492-22-8 | TCI AMERICA [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thioxanthen-9-one | 492-22-8 [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Thioxanthone and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize thioxanthone and its diverse analogues. Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile photophysical properties. They serve as crucial scaffolds for the development of anticancer agents, photosensitizers for photodynamic therapy, and photoinitiators in polymerization processes. A thorough understanding of their spectroscopic behavior is paramount for elucidating structure-activity relationships and designing novel compounds with tailored properties.

This document details the principles and experimental protocols for the key spectroscopic methods employed in the analysis of thioxanthones, including UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data are summarized in comparative tables to facilitate the interpretation of spectral features and their correlation with structural modifications.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound derivatives. The core this compound structure exhibits characteristic absorption bands in the UV and visible regions, which are sensitive to substitution on the aromatic rings. These analyses are crucial for determining the maximum wavelength of absorption (λmax), which is essential for applications such as photosensitization and photoinitiation.

Data Presentation: UV-Visible Spectroscopic Data

The following table summarizes the UV-Visible absorption maxima (λmax) and molar extinction coefficients (ε) for a selection of this compound analogues in various solvents.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 2,4-Diethylthis compound (DETX) | Acetonitrile | 258, 295, 382 | 45000, 7000, 5500 |

| 2,4-Diethyl-thioxanthen-9-one derivative (T1) | Acetonitrile | 260, 300, 396 | 48000, 8000, 6500 |

| 2,4-Diethyl-thioxanthen-9-one derivative (T2) | Acetonitrile | 262, 305, 405 | 52000, 9000, 7000 |

| 2,4-Diethyl-thioxanthen-9-one derivative (T3) | Acetonitrile | 261, 303, 400 | 50000, 8500, 6800 |

| 2,4-Diethyl-thioxanthen-9-one derivative (T4) | Acetonitrile | 263, 308, 410 | 55000, 9500, 7500 |

| Amino-thioxanthone (PI-1) | Acetonitrile | 275, 310, 415 | - |

| Amino-thioxanthone (PI-2) | Acetonitrile | 280, 315, 420 | - |

| Amino-thioxanthone (PI-3) | Acetonitrile | 278, 312, 418 | - |

| Tetracyclic Thioxanthene (11) | DMSO | 255, 300, 480 | 2.5 x 10⁴, 1.0 x 10⁴, 5.0 x 10³ |

| Tetracyclic Thioxanthene (12) | DMSO | 260, 320, 420 | 2.0 x 10⁴, 1.5 x 10⁴, 8.0 x 10³ |

| Tetracyclic Thioxanthene (13) | DMSO | 258, 305, 485 | 2.2 x 10⁴, 1.2 x 10⁴, 6.0 x 10³ |

| Tetracyclic Thioxanthene (14) | DMSO | 265, 310, 490 | 2.8 x 10⁴, 1.8 x 10⁴, 7.0 x 10³ |

Data compiled from multiple sources. Molar extinction coefficients for PI-1, PI-2, and PI-3 were not specified in the source material.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the absorption maxima and molar extinction coefficients of this compound analogues.

Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Agilent 8453 or Shimadzu UV-2501 PC) is typically used.[1][2]

Materials:

-

This compound analogue (sample)

-

Spectroscopic grade solvent (e.g., acetonitrile, dimethyl sulfoxide (B87167) (DMSO))

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound analogue of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁴ M).[2][3]

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction.

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing the sample solution.

-

Data Acquisition: Record the absorption spectrum of the sample. The wavelength of maximum absorbance (λmax) will be identified from the spectrum.

-

Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of this compound derivatives, including their emission wavelengths and fluorescence quantum yields. These parameters are critical for applications in fluorescent probes and photodynamic therapy, where the efficiency of light emission is a key factor.

Data Presentation: Fluorescence Spectroscopic Data

The following table presents the fluorescence emission maxima (λem) and quantum yields (Φf) for selected this compound analogues.

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |

| 1-chloro-4-hydroxy-thioxanthone | Cyclohexane | - | 425 | 0.02 |

| 1-chloro-4-hydroxy-thioxanthone | Ethanol | - | 510 | 0.15 |

| 1-phenylthio-4-hydroxy-thioxanthone | Cyclohexane | - | 430 | 0.03 |

| 1-phenylthio-4-hydroxy-thioxanthone | Ethanol | - | 520 | 0.18 |

| Tetracyclic Thioxanthene (11) | DMSO | 480 | 580 | 0.05 |

| Tetracyclic Thioxanthene (12) | DMSO | 420 | 490 | 0.20 |

| Tetracyclic Thioxanthene (13) | DMSO | 485 | 585 | 0.04 |

| Tetracyclic Thioxanthene (14) | DMSO | 490 | 590 | < 0.01 |

Data compiled from multiple sources.[2][4]

Experimental Protocol: Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra and quantum yields of this compound analogues.

Instrumentation: A spectrofluorometer (e.g., JASCO or Horiba Scientific Fluorolog-3) is required.[2][5]

Materials:

-

This compound analogue (sample)

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)[4][5]

-

Quartz fluorescence cuvettes

Procedure:

-

Sample and Standard Preparation: Prepare dilute solutions of both the sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically the λmax from the UV-Vis spectrum) and the emission wavelength range.

-

Data Acquisition:

-

Record the absorption spectra of both the sample and the standard at the excitation wavelength.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the standard and the sample under identical instrumental conditions (e.g., excitation and emission slit widths).

-

-

Quantum Yield Calculation: The fluorescence quantum yield (Φf) of the sample is calculated relative to the standard using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound analogues. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of molecular structures.

Data Presentation: ¹H NMR Spectroscopic Data

The following table provides representative ¹H NMR chemical shift data for the parent this compound and a derivative.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CDCl₃ | 8.61 (d), 7.61 (d), 7.57 (d), 7.45 (d) |

| This compound-fluorenecarboxylic acid (TX-FLCOOH) | DMSO-d₆ | ~13.5 (s, -COOH), Aromatic protons of this compound and fluorene (B118485) moieties |

Data compiled from multiple sources.[6][7]

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization of this compound analogues.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300 MHz or higher) is used.

Materials:

-

This compound analogue (sample, ~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the this compound analogue in the appropriate deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-